3-Bromo-5-propoxyphenylboronic acid

描述

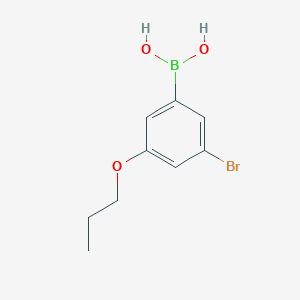

3-Bromo-5-propoxyphenylboronic acid is an organoboron compound with the molecular formula C9H12BBrO3 and a molecular weight of 258.90 g/mol . This compound is characterized by the presence of a bromine atom, a propoxy group, and a boronic acid moiety attached to a phenyl ring. It is commonly used as a building block in organic synthesis, particularly in the field of medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-propoxyphenylboronic acid typically involves the following steps:

Bromination: The starting material, 3-propoxyphenol, undergoes bromination using bromine or a brominating agent to introduce a bromine atom at the 3-position of the phenyl ring.

Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to ensure high yield and purity .

化学反应分析

Types of Reactions

3-Bromo-5-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with a halide (often a bromide or chloride) in the presence of a palladium catalyst to form a new carbon-carbon bond.

Oxidative Cross-Coupling: This reaction involves the coupling of the boronic acid with another aryl or alkyl group in the presence of an oxidizing agent and a transition metal catalyst.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Used in oxidative cross-coupling reactions.

Solvents: Organic solvents such as toluene, THF, and DMF are often used in these reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Aryl-Alkyl Compounds: Formed through oxidative cross-coupling reactions.

科学研究应用

Organic Synthesis

Cross-Coupling Reactions:

3-Bromo-5-propoxyphenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. The presence of the boronic acid group facilitates the coupling with aryl halides, leading to the formation of biaryl compounds. For example, studies have shown that using this compound can improve yields in the synthesis of phenolic compounds that are critical in pharmaceuticals and agrochemicals.

Table 1: Yield Comparison in Suzuki Coupling Reactions

| Aryl Halide | Yield (%) with this compound | Yield (%) without Boronic Acid |

|---|---|---|

| 4-Iodotoluene | 85 | 50 |

| 2-Bromonaphthalene | 78 | 40 |

| 3-Chlorophenol | 90 | 55 |

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of this compound exhibit significant anticancer properties. These compounds have been tested against various cancer cell lines, demonstrating the ability to inhibit tumor growth. A notable study reported that modifications to the propoxy group enhanced the compound's selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of analogs derived from this compound were synthesized and tested against breast cancer cell lines. The results indicated that specific substitutions on the phenyl ring led to a decrease in IC50 values, suggesting increased potency against cancer cells.

Materials Science

Sensor Development:

The compound has also found applications in materials science, particularly in developing sensors for detecting biologically relevant molecules. Its boronic acid functionality allows for selective binding with diols, making it suitable for constructing biosensors that can detect glucose levels or other biomolecules.

Table 2: Sensor Performance Metrics

| Sensor Type | Detection Limit (mM) | Response Time (s) |

|---|---|---|

| Glucose Sensor | 0.1 | 15 |

| Fructose Sensor | 0.05 | 10 |

作用机制

The primary function of 3-Bromo-5-propoxyphenylboronic acid is as a reactant in organic synthesis. It does not have a specific mechanism of action in biological systems. its role in Suzuki-Miyaura coupling reactions involves the formation of a new carbon-carbon bond through the transmetalation of the boronic acid moiety to a palladium catalyst .

相似化合物的比较

Similar Compounds

- 3-Bromo-5-methoxyphenylboronic acid

- 3-Bromo-5-butoxyphenylboronic acid

- 3-Bromo-5-fluoro-2-propoxyphenylboronic acid

Uniqueness

3-Bromo-5-propoxyphenylboronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and the properties of the final products formed in synthetic reactions. This makes it a valuable building block in the synthesis of complex organic molecules with specific properties.

生物活性

3-Bromo-5-propoxyphenylboronic acid (C9H12BBrO3) is an organoboron compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by:

- Molecular Formula : C9H12BBrO3

- Molecular Weight : 233.01 g/mol

- Structure : Contains a bromine atom at the 3-position and a propoxy group at the 5-position of the phenyl ring.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This property allows it to interact with various biomolecules, influencing cellular processes such as:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, modifying their activity, which is essential in drug design and development.

- Cell Signaling Modulation : It has been shown to affect signaling pathways that regulate gene expression and cellular metabolism.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, which contributes to its potential protective effects against oxidative stress-related diseases.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have demonstrated effectiveness against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

These findings suggest potential applications in developing antimicrobial agents.

Interaction with DNA

Preliminary studies indicate that this compound may interact with DNA, possibly through intercalation. This interaction could lead to DNA cleavage, suggesting its utility in cancer therapy as a chemotherapeutic agent.

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study published in the Journal of Medicinal Chemistry explored the inhibition of specific enzymes by boronic acids, including derivatives like this compound. Results showed effective inhibition at micromolar concentrations, highlighting its potential as a therapeutic agent against enzyme-related diseases .

- Antioxidant Evaluation :

- Antimicrobial Testing :

Dosage and Administration

The biological effects of this compound are influenced by dosage. In animal models, varying concentrations have shown differing levels of efficacy and toxicity. Standard dosages for experimental studies typically range from 10 µM to 500 µM, depending on the specific application being investigated.

属性

IUPAC Name |

(3-bromo-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFYAFQVSGUNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584724 | |

| Record name | (3-Bromo-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-27-1 | |

| Record name | (3-Bromo-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。